molecular formula C20H28O3Si B2699157 2-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)ethanol CAS No. 160052-24-4

2-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)ethanol

Cat. No.: B2699157
CAS No.: 160052-24-4
M. Wt: 344.526
InChI Key: DIVITHMWGJFFIX-UHFFFAOYSA-N
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Description

2-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)ethanol is a chemical compound with the molecular formula C20H28O3Si. It is commonly used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)ethanol typically involves the reaction of tert-butyldiphenylsilyl chloride with ethylene glycol in the presence of a base such as pyridine or 2,6-lutidine . The reaction proceeds through the formation of a silyl ether intermediate, which is then further reacted to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce simpler alcohols .

Scientific Research Applications

2-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)ethanol is widely used in scientific research due to its versatility and stability. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)ethanol involves the formation of a stable silyl ether bond with the hydroxyl group of alcohols. This bond is resistant to various reaction conditions, protecting the alcohol from unwanted reactions. The silyl ether can be selectively removed under specific conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)ethanol is unique due to its increased stability towards acidic hydrolysis and nucleophilic species compared to other silyl ether protecting groups. This stability arises from the steric bulk of the tert-butyldiphenylsilyl group, making it a preferred choice in many synthetic applications .

Properties

IUPAC Name

2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3Si/c1-20(2,3)24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-17-16-22-15-14-21/h4-13,21H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVITHMWGJFFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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